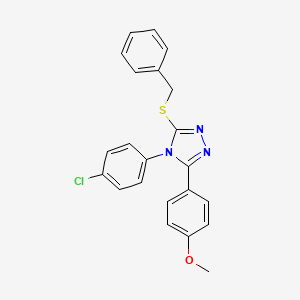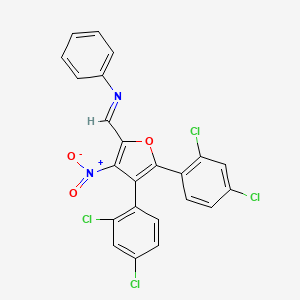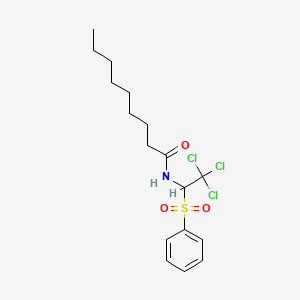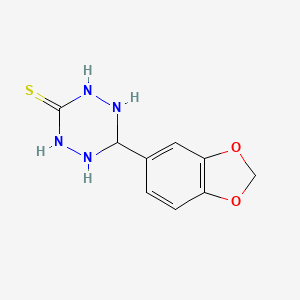
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3I2N2O and a molecular weight of 595.436 g/mol . This compound is characterized by the presence of iodine and chlorine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the amine intermediate: This involves the reaction of 4-iodoaniline with 2,2,2-trichloroacetaldehyde under controlled conditions to form the intermediate.
Coupling reaction: The intermediate is then reacted with 3-iodobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Análisis De Reacciones Químicas
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide involves its interaction with specific molecular targets. The compound’s iodine and chlorine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide can be compared with other similar compounds such as:
3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide:
3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide:
Propiedades
Número CAS |
303106-66-3 |
|---|---|
Fórmula molecular |
C15H11Cl3I2N2O |
Peso molecular |
595.4 g/mol |
Nombre IUPAC |
3-iodo-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3I2N2O/c16-15(17,18)14(21-12-6-4-10(19)5-7-12)22-13(23)9-2-1-3-11(20)8-9/h1-8,14,21H,(H,22,23) |
Clave InChI |
AQGWNUGRMGXRED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B15079392.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B15079393.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15079404.png)



![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079431.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B15079450.png)

![4-[(2,2,3,3,4,4,5,5-Octafluoropentylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15079455.png)
![butyl 4-[(2,2,2-trichloro-1-{[(2E)-3-phenyl-2-propenoyl]amino}ethyl)amino]benzoate](/img/structure/B15079458.png)
